N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a piperidin-4-yl core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 5-methylthiophene-2-sulfonamide moiety. This compound’s structure combines a sulfone group (from the tetrahydrothiophene ring oxidation) and a sulfonamide functional group, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S3/c1-11-2-3-14(21-11)23(19,20)15-12-4-7-16(8-5-12)13-6-9-22(17,18)10-13/h2-3,12-13,15H,4-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMZRHIWQWDXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Tetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxidized tetrahydrothiophene.
Thiophene Sulfonamide Introduction: The final step involves the sulfonation of the thiophene ring, followed by the coupling of the sulfonamide group to the piperidine-tetrahydrothiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and related sulfonamide derivatives:
Key Findings
Sulfonamide Group Positioning: The target compound’s sulfonamide is directly linked to a thiophene ring, which contrasts with the pyrimidine-linked sulfonamide in or the oxazolidinone-associated sulfonamide in . Thiophene sulfonamides are known for enhanced metabolic stability compared to benzene derivatives due to reduced oxidative susceptibility .
Impact of Sulfone and Piperidine Scaffold: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which increases polarity and may improve solubility compared to the trifluoromethylphenyl group in .
Methyl Group Effects :
- The 5-methyl substitution on the thiophene ring likely enhances lipophilicity, favoring blood-brain barrier penetration, a feature absent in the hydroxymethyl-containing pyrimidine derivative .
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide is a complex chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structure characterized by:
- Tetrahydrothiophene moiety
- Piperidine ring
- Methylthiophene sulfonamide group
The molecular formula for this compound is with a molecular weight of approximately 341.4 g/mol. Its structural features suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Key mechanisms include:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may act on GPCRs, influencing various signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory processes, suggesting that this compound may share this property.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial strains.
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may be relevant in treating conditions such as arthritis.
- Neurological Effects : Investigations into its efficacy in neurological disorders indicate promise for applications in migraine treatment and other related conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the tetrahydrothiophene and piperidine structures contributes significantly to its pharmacological profile. Modifications to these moieties can enhance selectivity and potency against specific biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Tetrahydrothiophene Moiety | Enhances interaction with target proteins |
| Piperidine Ring | Increases solubility and bioavailability |
| Sulfonamide Group | Contributes to anti-inflammatory properties |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including the target compound. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Potential
In a model of induced inflammation, this compound demonstrated a reduction in inflammatory markers compared to control groups. This suggests its potential utility in developing anti-inflammatory therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
